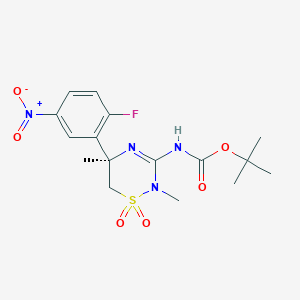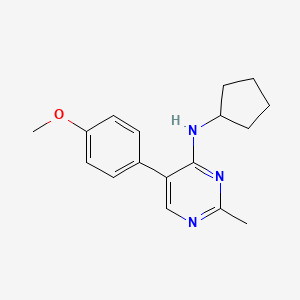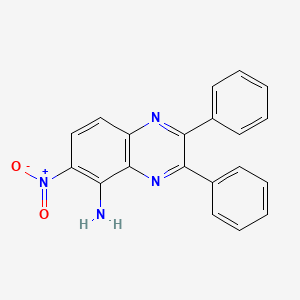
6-Nitro-2,3-diphenylquinoxalin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2,3-diphenylquinoxalin-5-amine is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of nitro and amine groups attached to the quinoxaline core, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-diphenylquinoxalin-5-amine typically involves the Buchwald-Hartwig amination reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, such as Xantphos, in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve the decarboxylation of a urethane in the presence of a base at elevated temperatures using tetramethylene sulphone as the reaction medium . This method ensures high yields and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Nitrosation: The amine group can undergo nitrosation to form nitroso derivatives.
Common Reagents and Conditions
Oxidation: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Nitrosation: Nitrous acid formed from the acidification of sodium nitrite solution.
Major Products
Reduction: 2,3-diphenylquinoxalin-5-amine.
Substitution: Various substituted quinoxaline derivatives.
Nitrosation: Nitrosoquinoxaline derivatives.
Scientific Research Applications
6-Nitro-2,3-diphenylquinoxalin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of optoelectronic devices due to its solid-state emission properties.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-diphenylquinoxalin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core can also participate in intramolecular charge transfer, influencing its electronic properties and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
6-Nitroquinoxaline: Similar nitro group but lacks the diphenyl substitution, affecting its electronic properties.
2,3-Substituted quinoxalin-6-amine: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
6-Nitro-2,3-diphenylquinoxalin-5-amine is unique due to its combination of nitro and amine groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
57436-93-8 |
|---|---|
Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-nitro-2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H14N4O2/c21-17-16(24(25)26)12-11-15-20(17)23-19(14-9-5-2-6-10-14)18(22-15)13-7-3-1-4-8-13/h1-12H,21H2 |
InChI Key |
CILDEBQDNLSLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3)[N+](=O)[O-])N)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
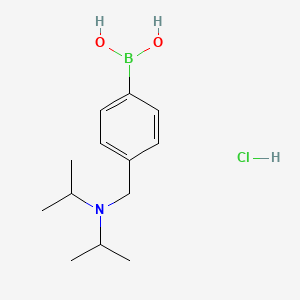


![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)

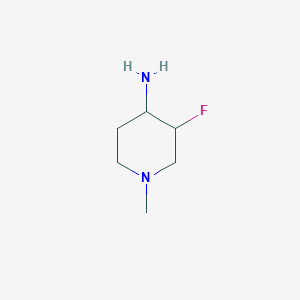
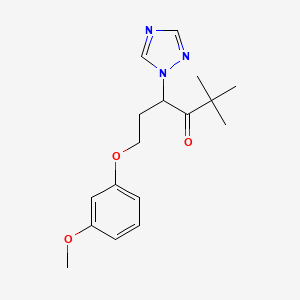
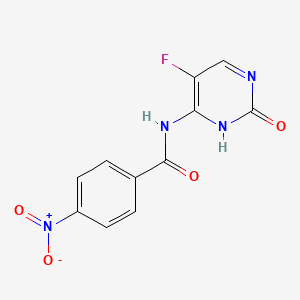
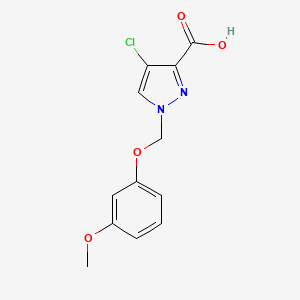
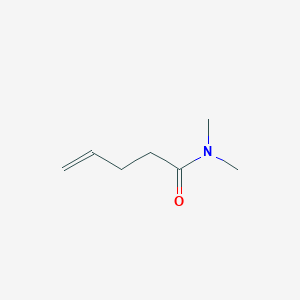
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
